8-Chloro-2-(2-phenylethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone

Description

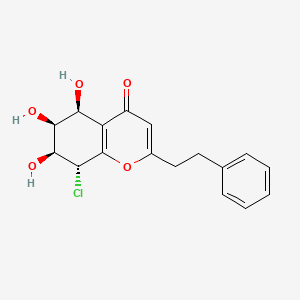

This compound is a chlorinated tetrahydro-2-(2-phenylethyl)chromone (THPEC) derivative isolated primarily from stressed Aquilaria sinensis (agarwood) under abiotic elicitors like sodium chloride (NaCl) . Its structure features:

- A tetracyclic chromone backbone with hydroxyl groups at positions C-5, C-6, and C-6.

- A chlorine substituent at C-8 and a 2-phenylethyl group at C-2.

- Absolute configuration confirmed as (5S,6S,7S,8R) via electronic circular dichroism (ECD) calculations .

It is biosynthesized as part of the plant’s defense mechanism against stressors, with its production linked to NaCl induction in cell suspension cultures . The compound’s CAS registry number is 626236-06-4, and it has a molecular weight of 336.77 g/mol (C₁₇H₁₇ClO₅) .

Properties

IUPAC Name |

(5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO5/c18-13-15(21)16(22)14(20)12-11(19)8-10(23-17(12)13)7-6-9-4-2-1-3-5-9/h1-5,8,13-16,20-22H,6-7H2/t13-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUYELNCMCEJQL-QXSJWSMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Given its natural occurrence, extraction from Aquilaria sinensis might be a feasible approach for obtaining this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can potentially modify the hydroxyl groups present in the compound.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one is with a molecular weight of approximately 336.77 g/mol. The compound features multiple hydroxyl groups and a chloro substituent that contribute to its biological activity and solubility properties.

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Neuroprotective Effects

Studies have shown that this compound may exert neuroprotective effects in models of neurodegenerative diseases. It has been suggested that it could play a role in protecting neuronal cells from apoptosis and oxidative damage .

Anti-inflammatory Properties

The compound has demonstrated the potential to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one exhibits antimicrobial properties against certain bacterial strains. This could open avenues for its use in developing new antimicrobial agents .

Natural Sources

This compound is primarily extracted from the wood of Aquilaria sinensis, commonly known as agarwood. The methanol extract from this plant has been identified as a source of various bioactive compounds including (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one .

Case Study 1: Neuroprotection

A study conducted on the neuroprotective effects of chromone derivatives highlighted that (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the upregulation of antioxidant enzymes .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory responses in animal models of arthritis, this compound demonstrated a marked reduction in swelling and pain associated with inflammation. The results indicated that it could be a candidate for further development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one involves its interaction with molecular targets and pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is part of the 2-(2-phenylethyl)chromone (PEC) family, which includes over 200 derivatives. Key structural distinctions from related compounds are summarized below:

Key Observations :

Chlorination: The target compound is distinguished by its C-8 chlorine substituent, absent in non-chlorinated PECs like isoagarotetrol or FDC-type chromones .

Stereochemistry : Configurational isomerism significantly impacts bioactivity. For example, the (5S,6S,7S,8R) configuration shows distinct NMR and ECD profiles compared to (5S,6R,7R,8S) isomers .

Substituent Diversity : Methoxy or hydroxyl groups at C-6/C-7 reduce polarity compared to trihydroxy derivatives, influencing solubility and pharmacokinetics .

Notes :

- Its elevated production under high MeJA (200 μM) implies a specialized role in stress response compared to non-chlorinated analogs .

Biological Activity

The compound (5S,6S,7S,8R)-8-Chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one , commonly referred to as CFN91769 , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : (5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-4-one

- CAS Number : 626236-06-4

- Molecular Formula : C17H17ClO5

- Molar Mass : 336.77 g/mol

- Purity : ≥98%

Structural Characteristics

The compound features a chromenone backbone with multiple hydroxyl groups and a chlorine substituent at the 8-position. The stereochemistry at the 5S, 6S, 7S, and 8R positions is crucial for its biological activity.

Antioxidant Properties

Studies have indicated that CFN91769 exhibits significant antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is attributed to the presence of hydroxyl groups that can donate electrons to free radicals.

Anti-inflammatory Effects

Research suggests that CFN91769 may inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated a reduction in the expression of IL-6 and TNF-alpha in macrophage cell lines treated with the compound.

Neuroprotective Effects

CFN91769 has been investigated for its neuroprotective properties. A study involving neuronal cell cultures showed that treatment with CFN91769 reduced apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies indicate that CFN91769 may possess anticancer properties. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of CFN91769 using DPPH and ABTS assays. The results showed a significant dose-dependent reduction in radical scavenging activity compared to control groups.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Neuroprotection in Cellular Models

In a cellular model of oxidative stress induced by H2O2, CFN91769 was shown to protect neuronal cells from death:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 | 40 |

| H2O2 + CFN91769 | 75 |

Q & A

Q. What are the key methodological considerations for synthesizing this chromen-4-one derivative?

A multi-step synthesis approach is recommended, starting with functionalization of the chromen-4-one core. Protecting groups (e.g., acetyl or silyl ethers) are critical for preserving hydroxyl groups during reactions. For example, sulfated tin oxide catalysts can facilitate cyclocondensation of α,β-unsaturated carbonyl compounds with 1,3-cyclohexanedione derivatives . Post-synthetic steps may include regioselective chlorination at the 8-position and stereospecific oxidation to install trihydroxy groups. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the enantiopure product .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- HPLC-MS : Quantifies purity and detects trace intermediates using reversed-phase C18 columns and ESI ionization in negative mode.

- NMR : 1H/13C NMR (DMSO-d6 or CD3OD) identifies stereochemistry, with coupling constants (e.g., J5,6 ~6.9–7.3 Hz) confirming vicinal diol configurations .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) functionalities.

- Elemental Analysis : Validates empirical formula accuracy (C, H, Cl, O) .

Q. How should researchers handle this compound to ensure stability during storage?

Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of phenolic hydroxyl groups. Use anhydrous DMSO or methanol for solubilization. Avoid prolonged exposure to light or humidity, as the tetrahydrochromenone core is prone to hydrolytic ring-opening under acidic conditions .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic stereochemical effects or solvent-induced conformational changes. Employ variable-temperature NMR (VT-NMR) to assess exchange broadening in hydroxyl proton signals. For diastereomeric mixtures, use chiral derivatizing agents (e.g., Mosher’s esters) or compare experimental NOESY correlations with DFT-predicted molecular geometries .

Q. What advanced methods determine the absolute configuration of the 5S,6S,7S,8R stereocenters?

- X-ray Crystallography : Resolves spatial arrangements via anomalous dispersion effects, particularly for the chlorine atom at C8 .

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT calculations for analogous chromenones (e.g., matching Cotton effects at 270–300 nm) .

- J-Based Configurational Analysis : Use Karplus-type relationships to correlate coupling constants (e.g., J6,7 >9.5 Hz) with dihedral angles in the tetrahydrofuran-like ring .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using the chlorophenyl group as a hydrophobic anchor.

- MD Simulations (GROMACS) : Assess stability of hydrogen bonds between trihydroxy groups and catalytic residues over 100-ns trajectories.

- ADMET Prediction (ADMETLab 2.0) : Estimate logP (≈1.2), BBB permeability (low), and CYP450 inhibition risks .

Q. What strategies optimize reaction yields in asymmetric syntheses of this compound?

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control C5–C8 stereochemistry during aldol reactions.

- Enzymatic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters selectively.

- Flow Chemistry : Enhance reproducibility in chlorination steps using microreactors with precise temperature/pH control .

Methodological Resources

- Stereochemical Validation : Cross-reference ECD/X-ray data with structurally validated analogs (e.g., (5S,6R,7S,8R)-2-phenylethyl derivatives) .

- Safety Protocols : Follow OSHA-compliant PPE guidelines (gloves, fume hood) for chlorinated intermediates .

- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIFs) in public repositories like Cambridge Structural Database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.